Indenylzirconium(iv)trichloride97
CAS No.: 82161-76-0
Cat. No.: VC8171275
Molecular Formula: C9H7Cl3Z
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82161-76-0 |
|---|---|
| Molecular Formula | C9H7Cl3Z |
| Molecular Weight | 312.7 g/mol |
| Standard InChI | InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 |
| Standard InChI Key | RHUATJQAOSHYRG-UHFFFAOYSA-K |
| SMILES | C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl |
| Canonical SMILES | C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl |
Introduction
Synthesis and Structural Characterization
Synthesis Methods
The synthesis typically involves reacting lithium salts of substituted indenyl ligands with zirconium tetrachloride () under anhydrous conditions . A representative protocol includes:
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Deprotonation of indene derivatives with -butyllithium.
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Reaction with in tetrahydrofuran (THF) at low temperatures.
Key Reaction:
THF coordinates to zirconium, stabilizing the complex .
Structural Features
X-ray crystallography reveals:
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Coordination Geometry: Distorted tetrahedral around Zr.
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Bond Lengths:
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THF Coordination: One THF molecule binds via oxygen, while a second remains uncoordinated in the crystal lattice .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | |
| Unit Cell Dimensions | |
| Coordination Number | 6 (4 Cl, 1 indenyl, 1 THF) |
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 312.73 g/mol | |
| Melting Point | 151–161°C | |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in THF, toluene; insoluble in hexane |
Reactivity
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Hydrolysis: Rapidly reacts with water to release HCl:
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Coordination Chemistry: Binds Lewis bases (e.g., amines, phosphines) via chloride substitution .
Applications in Catalysis
Polymerization Catalysis
Indenylzirconium(IV) trichloride serves as a precursor for olefin polymerization catalysts. When activated with methylaluminoxane (MAO), it facilitates:
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Ethylene/1-Hexene Copolymerization: High comonomer incorporation due to steric bulk of the indenyl ligand .
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Polypropylene Synthesis: Yields low stereoregularity polymers, attributed to flexible ligand geometry .
Table 2: Polymerization Performance
| Catalyst | Activity (g PP/g Zr·h) | (kDa) |
|---|---|---|
| 10,960–33,750 | 50–120 |
Organic Synthesis
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C–H Activation: Promotes functionalization of alkanes and arenes .
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Asymmetric Catalysis: Chiral derivatives enable enantioselective transformations .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Corrosion | H314 | Wear nitrile gloves, lab coat |
| Eye Damage | H318 | Use safety goggles |
| Moisture Sensitivity | H261 | Store under argon/N |
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